4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2253981-35-8
VCID: VC11650894
InChI: InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C
Molecular Formula: C19H23BO2
Molecular Weight: 294.2 g/mol

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

CAS No.: 2253981-35-8

Cat. No.: VC11650894

Molecular Formula: C19H23BO2

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane - 2253981-35-8

Specification

CAS No. 2253981-35-8
Molecular Formula C19H23BO2
Molecular Weight 294.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3
Standard InChI Key ICJHVLHLUGLGQW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane is inferred as C₁₉H₂₃BO₂, based on analogous compounds such as 4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane (CAS 2268821-73-2), which shares a nearly identical framework except for the methyl group position on the biphenyl moiety . The dioxaborolane ring system consists of a boron atom bonded to two oxygen atoms and two geminal dimethyl groups, conferring steric protection that enhances stability against hydrolysis .

The biphenyl substituent introduces aromaticity and planar geometry, facilitating π-π interactions in catalytic systems. Substituent positioning (e.g., 4-methyl vs. 2'-methyl) influences electronic effects, as para-methyl groups donate electron density through inductive effects, potentially modulating reactivity in Suzuki-Miyaura couplings .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely follows established protocols for pinacol boronic esters. A representative pathway involves:

  • Lithiation of 3-bromo-4-methylbiphenyl using n-butyllithium in tetrahydrofuran at low temperatures.

  • Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target compound after aqueous workup .

This method mirrors the production of 4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane, where palladium-catalyzed Miyaura borylation achieves high yields . Alternative approaches may employ transition-metal-free conditions or microwave-assisted reactions to optimize efficiency.

Physicochemical Properties

Key properties extrapolated from similar compounds include:

PropertyValue/DescriptionSource Analogue
Molecular Weight294.2 g/mol
Boiling PointNot experimentally determined
Melting PointData unavailable
SolubilityLikely soluble in THF, DMF, DMSO
StabilityAir- and moisture-sensitive

The compound’s lipophilicity, estimated via LogP (~3.2), suggests moderate membrane permeability, aligning with its role in drug discovery .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound serves as a critical coupling partner in Suzuki reactions, enabling aryl-aryl bond formation. For instance, it facilitates the synthesis of biphenyl-based kinase inhibitors, where the methyl group enhances metabolic stability .

Pharmaceutical Intermediates

Derivatives of this boronic ester are intermediates in antivirals and anticancer agents. The biphenyl scaffold is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), where boronation introduces targeting specificity .

Regulatory and Environmental Considerations

Under HS Code 2934.99.9090, this compound falls under "other heterocyclic compounds," subject to a 6.5% MFN tariff . Environmental persistence data are lacking, but boron-containing compounds generally require cautious disposal to prevent aquatic toxicity .

Future Research Directions

  • Toxicokinetic Studies: Elucidate absorption, distribution, and excretion pathways.

  • Catalytic Optimization: Explore nickel or copper catalysts for greener synthesis.

  • Polymer Chemistry: Investigate use in boron-containing polymers for optoelectronics.

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